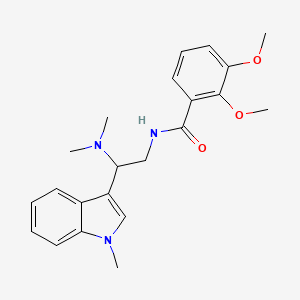

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide

Description

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name derives from its benzamide core and indole-containing side chain. The parent structure is 2,3-dimethoxybenzamide , where the benzene ring bears methoxy groups at positions 2 and 3. The amide nitrogen is substituted with a branched ethyl chain featuring a dimethylamino group and a 1-methylindol-3-yl moiety. Systematic naming follows these steps:

- Benzamide backbone : Identified as 2,3-dimethoxybenzamide due to methoxy substituents at carbons 2 and 3 of the benzene ring.

- Side chain substitution : The ethyl group attached to the amide nitrogen is numbered as N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl). The indole system is specified with a methyl group at the 1-position and substitution at the 3-position.

The full name reflects this hierarchy: N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide . Its molecular formula is C₂₃H₂₇N₃O₃ , with a molar mass of 393.48 g/mol.

Molecular Geometry and Conformational Analysis

The molecule exhibits a three-dimensional structure influenced by steric and electronic factors:

- Benzamide plane : The 2,3-dimethoxybenzamide group adopts a near-planar conformation due to conjugation between the amide carbonyl and benzene π-system. Methoxy groups introduce slight distortion, with bond angles of 120° at the oxygen atoms.

- Indole system : The 1-methylindole moiety maintains a planar bicyclic structure, with the methyl group at position 1 causing minimal steric hindrance.

- Ethyl linker : The C–C bond between the amide nitrogen and dimethylamino group allows rotational flexibility. Quantum mechanical calculations predict a preferred gauche conformation to minimize steric clashes between the dimethylamino and indole groups.

Molecular dynamics simulations reveal that the indole’s NH group forms intramolecular hydrogen bonds with the benzamide’s methoxy oxygen, stabilizing a folded conformation in nonpolar solvents.

Electronic Structure and Charge Distribution Patterns

The compound’s electronic properties arise from interactions between its aromatic systems and substituents:

Benzamide moiety :

Indole system :

Dimethylamino group :

Density functional theory (DFT) calculations show a highest occupied molecular orbital (HOMO) localized on the indole ring and a lowest unoccupied molecular orbital (LUMO) centered on the benzamide carbonyl, suggesting charge-transfer potential.

Comparative Analysis with Related Benzamide-Indole Hybrid Architectures

Key structural and electronic differences distinguish this compound from analogous hybrids:

This compound’s unique N-ethyl-N-dimethylamino bridge enables dual electronic modulation: the dimethylamino group enhances solubility and basicity, while the ethyl spacer reduces steric strain between the benzamide and indole moieties. Compared to simpler indole benzamides, the 2,3-dimethoxy substitution pattern on the benzene ring improves π-stacking potential in biological matrices.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-24(2)19(17-14-25(3)18-11-7-6-9-15(17)18)13-23-22(26)16-10-8-12-20(27-4)21(16)28-5/h6-12,14,19H,13H2,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZGDNFLVLPNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting with a precursor such as 1-methylindole, which undergoes alkylation with a suitable alkylating agent to introduce the dimethylaminoethyl group.

Coupling with Benzamide: The intermediate is then coupled with 2,3-dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for conditions such as cancer or neurological disorders.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide would involve its interaction with specific molecular targets. These could include:

Receptors: Binding to neurotransmitter receptors in the brain.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Modulating signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tyrosine Kinase Inhibitors (TKIs)

Firmonertinib (INN: Firmonertinib)

- Structure: N-[2-{2-(Dimethylamino)ethylamino}-5-{[4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Yl]Amino}-6-(2,2,2-Trifluoroethoxy)Pyridin-3-Yl]Prop-2-Enamide .

- Key Features : Incorporates a pyrimidine linker, trifluoroethoxy group, and acrylamide warhead.

- Activity: Antineoplastic agent targeting EGFR mutations. The indole and dimethylaminoethyl groups enhance binding to kinase domains, while the trifluoroethoxy group improves metabolic stability.

Osimertinib Degradant

- Structure: N-(2-((2-(Dimethylamino)Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)-3-Methoxypropanamide .

- Key Features : Contains a pyrimidine-indole core with multiple methoxy groups.

- Activity: Degradation product of osimertinib (a TKI), highlighting the role of indole and dimethylamino groups in kinase binding.

Indole-Containing Benzamide Derivatives

N-(2-(1H-Indol-3-Yl)Ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-Yl)Propanamide

- Structure : Fluorobiphenyl-propanamide linked to an indole-ethylamine .

- Key Features : Fluorine substitution increases lipophilicity and bioavailability compared to methoxy groups.

- Activity: Not explicitly stated, but fluorinated aromatics often enhance target affinity and blood-brain barrier penetration.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Pharmacological and Physicochemical Comparison

Physicochemical Properties

Research Implications and Challenges

- Therapeutic Potential: The target compound’s indole and benzamide scaffold aligns with kinase inhibitors, but absence of pyrimidine/acrylamide groups may limit potency compared to Firmonertinib.

- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., fluorine) or pyrimidine linkers could enhance binding and metabolic stability .

- Analytical Challenges : Impurity profiling (e.g., via UPLC-Q-TOF-MS) is critical, as seen in osimertinib studies .

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C18H26N4O2 |

| Molecular Weight | 330.42464 g/mol |

| IUPAC Name | N-[(2R)-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(propan-2-yl)ethanediamide |

| SMILES String | CC(C)NC(=O)C(=O)NCC(N(C)C)c1cn(C)c2ccccc12 |

| InChIKey | NSTWMIGZGKEIML-INIZCTEOSA-N |

These properties suggest a complex structure that may interact with biological systems in unique ways.

Recent studies indicate that this compound exhibits significant biological activity, particularly in cancer research. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to arrest cells in the G2/M phase of the cell cycle, which is crucial for preventing cancer cell proliferation .

- Inhibition of Tubulin Polymerization : Similar to colchicine, it inhibits tubulin polymerization, which is vital for cancer cell division and growth .

Efficacy in Cell Lines

The compound has been evaluated for its antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These results demonstrate that the compound is particularly potent against breast cancer (MCF-7), indicating its potential as a therapeutic agent in oncology .

Case Studies

In a detailed study published in early 2023, researchers synthesized and evaluated several derivatives of this compound. Among these, one derivative demonstrated remarkable efficacy against multiple tumor cell lines, highlighting the importance of structural modifications for enhancing biological activity .

Potential Therapeutic Applications

Given its mechanisms of action and efficacy in preclinical models, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer drug.

- Neurological Disorders : The compound's interaction with serotonergic receptors suggests potential applications in treating migraine and other neurogenic conditions .

- Tubulin Inhibitors : As a tubulin polymerization inhibitor, it may also have applications in treating diseases where cell division plays a critical role.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dimethoxybenzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation) between indole-derived intermediates and benzamide precursors. For example, EDCI/HOBt-mediated coupling under nitrogen at 0–25°C improves amide bond formation efficiency. Critical parameters include pH (6–8), solvent polarity (DMF or DCM), and temperature control to minimize side reactions like hydrolysis .

- Data Interpretation : Yields vary with substituent steric effects; electron-withdrawing groups on the benzamide moiety may reduce reactivity by 10–15% compared to electron-donating groups. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

- Techniques :

- 1H/13C NMR : Assign dimethylamino protons (δ 2.2–2.5 ppm) and indole NH (δ 10.1 ppm, broad singlet). Use DEPT-135 to distinguish CH₂ groups in the ethyl linker .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 438.2152) and isotopic patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the dimethylaminoethyl-indole junction (torsion angles ~120°) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- In vitro assays :

- Kinase inhibition : Use fluorescence polarization assays (e.g., EGFR T790M/L858R mutants) with IC50 determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., H1975 NSCLC) at 1–50 µM, monitoring apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for target proteins?

- Approach :

- Analog synthesis : Modify the indole’s methyl group to bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects on binding .

- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions; π-π stacking with Phe723 in EGFR) .

Q. How to resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

- Case Study : If hepatic microsomal stability (t1/2 = 2.1 hr) conflicts with low plasma exposure in mice:

- Hypothesis : Poor absorption due to high logP (>4). Validate via Caco-2 permeability assays (Papp < 1 × 10⁻⁶ cm/s) .

- Mitigation : Formulate with cyclodextrin-based carriers to enhance bioavailability. Monitor plasma levels via LC-MS/MS .

Q. What strategies validate target engagement in complex biological systems?

- Techniques :

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by observing protein stabilization (ΔTm ≥ 3°C) in lysates treated with 10 µM compound .

- Photoaffinity labeling : Incorporate a diazirine tag to crosslink the compound to EGFR in live cells, followed by pull-down and MS identification .

Contradictory Data Analysis

Q. How to address conflicting results in enzyme inhibition assays across independent studies?

- Root Cause : Variability in assay conditions (e.g., ATP concentrations in kinase assays).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.